molecular formula C9H9BrO2 B098234 1-(5-Bromo-2-methoxyphenyl)ethanone CAS No. 16740-73-1

1-(5-Bromo-2-methoxyphenyl)ethanone

Cat. No. B098234
CAS RN: 16740-73-1
M. Wt: 229.07 g/mol
InChI Key: GLKBPFOSTPLEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-Bromo-2-methoxyphenyl)ethanone is a brominated aromatic ketone derivative, which is a class of compounds known for their potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. The presence of bromine and methoxy groups on the aromatic ring can significantly influence the chemical reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of related brominated aromatic ketones typically involves halogenation and acylation reactions. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, a compound with structural similarities to 1-(5-Bromo-2-methoxyphenyl)ethanone, was achieved through a 7-step procedure starting from a related methanone compound. The key step involved the resolution of an acetic acid derivative by crystallization, leading to optically pure enantiomers . Although the exact synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanone is not detailed in the provided papers, similar synthetic strategies could be employed, such as halogenation of the appropriate phenol followed by acylation with an acyl chloride or anhydride.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones is characterized by the presence of a carbonyl group attached to an aromatic ring that carries various substituents, including bromine and methoxy groups. The molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental techniques and theoretical calculations. The geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data . Similar methods could be applied to determine the molecular structure of 1-(5-Bromo-2-methoxyphenyl)ethanone.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including further halogenation, nucleophilic aromatic substitution, and coupling reactions. The bromine atom makes the compound susceptible to nucleophilic attack, which can be exploited in synthetic chemistry to introduce new functional groups or to form carbon-carbon bonds. The methoxy group can also influence the reactivity of the compound by directing electrophilic substitution reactions to the ortho and para positions of the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by the nature and position of the substituents on the aromatic ring. For example, the crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined to be monoclinic with specific cell parameters . The presence of halogen atoms typically increases the density and molecular weight of the compound. The methoxy group can contribute to the solubility of the compound in organic solvents due to its electron-donating and polar nature. Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic structure, charge distribution, and spectral properties of these compounds .

Scientific Research Applications

1. Crystallography

  • Method : A mixture of 1-[5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl]ethanone, hydroxylamine hydrochloride, and pyridine in ethanol was heated at 80° C for 5 hours. The mixture was then cooled to room temperature and quenched with ice-cold water .
  • Results : The crystal structure of the compound was determined. The crystal structure is monoclinic, with a = 14.4197 (9) Å, b = 7.5423 (5) Å, c = 14.9602 (9) Å, β = 114.665 (2)°, V = 1478.59 (16) Å .

2. Enzymatic Synthesis

  • Method : The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound. Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of the compound .
  • Results : The compound was completely converted to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .

3. Traditional Medicine

  • Results : The compound has been shown to suppress proinflammatory responses, and is used for treating tumors, aging, fatigue, thrombosis, inflammation, hypertension, prostatic hyperplasia, and other diseases .

4. Synthesis of Lusutrombopag

  • Application : “(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol” is the key precursor for the synthesis of Lusutrombopag, a medication used to treat low platelet count. The bioreduction of “1-(3′-bromo-2′-methoxyphenyl)ethanone” offers an attractive method to access this important compound .
  • Method : Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (NoCR) was obtained, which showed high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring .
  • Results : The compound was completely converted to “(S)-1-(3′-bromo-2′-methoxyphenyl)ethanol” with excellent enantioselectivity (>99% ee) and 77% isolated yield .

Safety And Hazards

The safety information for 1-(5-Bromo-2-methoxyphenyl)ethanone includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It’s important to refer to the material safety data sheet (MSDS) for complete safety and handling information .

properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKBPFOSTPLEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373705
Record name 1-(5-bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-methoxyphenyl)ethanone

CAS RN

16740-73-1
Record name 1-(5-Bromo-2-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16740-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 8.55 g (64.2 mmol) of aluminum chloride in 75 mL of dichloromethane cooled to 0° C. (under a blanket of argon) was added dropwise a solution of 10.0 g (53.5 mmol) of 4-bromoanisole and 4.6 mL (64.2 mmol) of acetyl chloride in 25 mL of dichloromethane. After the addition was complete, the clear yellow solution was stirred at 0° C. for 15 minutes, poured into 200 mL of 10% HCl (aq.) solution, cooled to 0° C. in an ice bath and then extracted with dichloromethane (3×200-mL portions). The organic phases were combined and then washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo to give a yellow semi-solid. Purification by flash chromatography (silica, 10% ethyl acetate in hexane) gave the title compound as a white solid.
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-methoxyphenyl)ethanone
Reactant of Route 3
1-(5-Bromo-2-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-2-methoxyphenyl)ethanone
Reactant of Route 5
1-(5-Bromo-2-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-2-methoxyphenyl)ethanone

Citations

For This Compound
2
Citations
M Naresh, MA Kumar, MM Reddy, P Swamy… - …, 2013 - thieme-connect.com
A highly efficient, rapid and regioselective protocol was developed for the ring bromination of aromatic compounds under mild conditions with ammonium bromide as a source of …
Number of citations: 48 www.thieme-connect.com
S Iqbal, MA Khan, K Javaid, R Sadiq… - Bioorganic …, 2017 - Elsevier
In the present study, a series of new carbazole linked 1H-1,2,3-triazoles (2–27) were synthesized via click reaction of N-propargyl-9H-carbazole (1) and azides of appropriate …
Number of citations: 59 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.